molecular formula C23H21NO2S B293225 2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate

2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate

Katalognummer B293225
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: OVVMUACOLRPFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate is a chemical compound with potential applications in scientific research. This compound is known for its ability to interact with specific biological targets, making it a valuable tool for studying various biochemical and physiological processes. In

Wirkmechanismus

The mechanism of action of 2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate involves its ability to interact with specific biological targets. This compound is known to bind to certain proteins, which can alter their function and affect various biochemical and physiological processes. The exact mechanism of action of this compound may vary depending on the specific target protein being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate can vary depending on the target protein being studied. This compound has been shown to affect various cellular processes, including signal transduction, gene expression, and protein synthesis. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate in lab experiments is its ability to selectively target specific proteins. This compound can be used to study the effects of specific protein-protein interactions, which can aid in the development of new drugs and therapies. However, one limitation of using this compound is its potential toxicity. Careful consideration should be taken when handling and using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for research involving 2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate. One potential area of research is the development of new drugs and therapies based on the interaction between this compound and specific target proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.

Synthesemethoden

The synthesis of 2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate involves the reaction between 4-methylbenzothioamide and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate has various scientific research applications. It has been used as a tool for studying the interaction between target proteins and small molecules. This compound can be used to identify and characterize the binding sites of target proteins, which can aid in the development of new drugs and therapies. Additionally, this compound can be used to study the effects of specific protein-protein interactions on various biological processes.

Eigenschaften

Molekularformel

C23H21NO2S

Molekulargewicht

375.5 g/mol

IUPAC-Name

[2-[(4-methylbenzenecarbothioyl)amino]phenyl]methyl 4-methylbenzoate

InChI

InChI=1S/C23H21NO2S/c1-16-7-11-18(12-8-16)22(27)24-21-6-4-3-5-20(21)15-26-23(25)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,24,27)

InChI-Schlüssel

OVVMUACOLRPFGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2COC(=O)C3=CC=C(C=C3)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2COC(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.